Butyl(methylidyne)azanium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

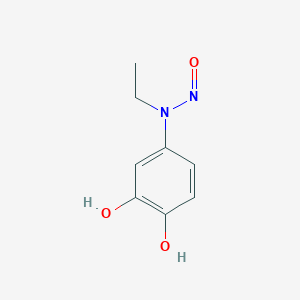

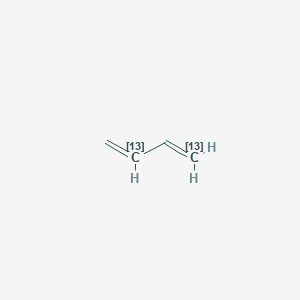

Butyl(methylidyne)azanium is an organic compound with the chemical formula C₄H₁₃N . It belongs to the class of azanes, which are acyclic, saturated hydronitrogens consisting solely of hydrogen and nitrogen atoms, with all bonds being single bonds . The compound’s systematic name is butyl(tripropyl)azanium .

Preparation Methods

Synthetic Routes::

Alkylation of Ammonia: Butyl(methylidyne)azanium can be synthesized by reacting butyl halides (such as butyl bromide or butyl iodide) with ammonia (NH₃). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.

Quaternization of Butylamine: Another method involves quaternization of butylamine (C₄H₁₁N) using an alkylating agent like methyl iodide or propyl bromide. This process yields butyl(tripropyl)azanium.

Industrial Production:: Industrial-scale production methods typically involve the alkylation of ammonia using butyl halides under controlled conditions.

Chemical Reactions Analysis

Butyl(methylidyne)azanium undergoes various reactions:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium center.

Oxidation and Reduction: While the compound itself is relatively inert, it can serve as a precursor for other functionalized quaternary ammonium salts.

Common Reagents and Conditions: Alkyl halides, ammonia, and strong bases are commonly used reagents. Reaction conditions vary based on the specific synthetic route.

Scientific Research Applications

Butyl(tripropyl)azanium finds applications in:

Phase Transfer Catalysis: It acts as a phase transfer catalyst, facilitating reactions between immiscible phases (e.g., aqueous and organic).

Ion Exchange Resins: The compound is used in ion exchange resins for purification and separation processes.

Biological Studies: Researchers study its interactions with biological membranes and transport processes.

Mechanism of Action

The compound’s mechanism of action primarily involves its quaternary ammonium center. It can influence membrane permeability, ion transport, and phase behavior. Specific molecular targets and pathways depend on the context of its application.

Comparison with Similar Compounds

Butyl(methylidyne)azanium shares similarities with other quaternary ammonium salts, such as tetraalkylammonium compounds. its unique structure lies in the combination of a butyl group and a methylidyne nitrogen center.

Properties

Molecular Formula |

C5H10N+ |

|---|---|

Molecular Weight |

84.14 g/mol |

IUPAC Name |

butyl(methylidyne)azanium |

InChI |

InChI=1S/C5H10N/c1-3-4-5-6-2/h2H,3-5H2,1H3/q+1 |

InChI Key |

LGFPDDKHVBSPBT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[N+]#C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

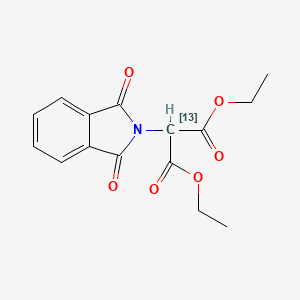

![4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile](/img/structure/B12061208.png)

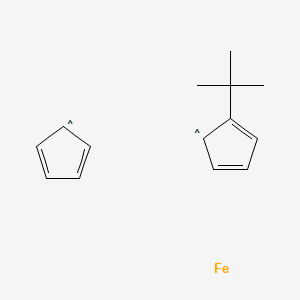

![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)

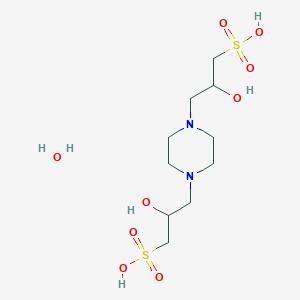

![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)